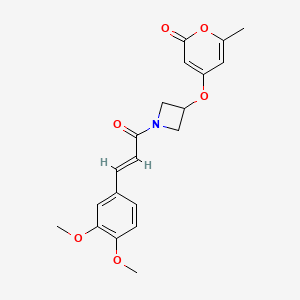
(E)-4-((1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H21NO6 and its molecular weight is 371.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-((1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Azetidine ring : This four-membered ring contributes to the compound's pharmacological properties.
- Pyranone moiety : The 2H-pyran-2-one structure is known for its diverse biological activities.
- Dimethoxyphenyl group : This substituent may enhance the compound's interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The proposed mechanisms of action for this compound include:
- Antioxidant Activity : Compounds containing pyranone structures are frequently evaluated for their ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : The presence of the azetidine ring may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
- Cytotoxic Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Antioxidant Activity
A study assessing the antioxidant potential of related compounds demonstrated significant free radical scavenging activity. The mechanism likely involves electron donation from the hydroxyl groups present in the structure, which stabilizes free radicals.
Anti-inflammatory Activity
Research on similar pyranone derivatives indicated their effectiveness in reducing inflammation in animal models. These compounds were found to inhibit the expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Cytotoxicity Studies
In vitro studies have shown that compounds with structural similarities exhibit selective cytotoxicity against cancer cells. For instance, derivatives with azetidine rings have been tested against breast and colon cancer cell lines, revealing IC50 values that suggest significant anti-cancer potential.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of related pyranone compounds. The research found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase. The study reported an IC50 value of 15 µM for a structurally similar compound against MCF-7 breast cancer cells.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of pyranone derivatives in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal cell death induced by glutamate toxicity, suggesting potential applications in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13-8-15(10-20(23)26-13)27-16-11-21(12-16)19(22)7-5-14-4-6-17(24-2)18(9-14)25-3/h4-10,16H,11-12H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEBMWNBNAUJAC-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














